molecular formula C13H11ClINO3 B12878627 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate

Cat. No.: B12878627
M. Wt: 391.59 g/mol
InChI Key: OGONFLVWQRSMNZ-UHFFFAOYSA-N
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Description

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of chlorine and iodine atoms on the quinoline ring, which is further connected to an ethyl acetate group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-7-iodoquinoline.

    Ether Formation: The quinoline derivative undergoes a nucleophilic substitution reaction with ethylene glycol to form 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethanol.

    Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated quinoline derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Quinoline derivatives with substituted nucleophiles.

Scientific Research Applications

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of halogen atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to the inhibition of enzymatic activity or receptor signaling pathways. This can result in antimicrobial, anticancer, or antiviral effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetohydrazide
  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)propanoic acid hydrochloride

Uniqueness

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is unique due to the presence of the ethyl acetate group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11ClINO3

Molecular Weight

391.59 g/mol

IUPAC Name

2-(5-chloro-7-iodoquinolin-8-yl)oxyethyl acetate

InChI

InChI=1S/C13H11ClINO3/c1-8(17)18-5-6-19-13-11(15)7-10(14)9-3-2-4-16-12(9)13/h2-4,7H,5-6H2,1H3

InChI Key

OGONFLVWQRSMNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I

Origin of Product

United States

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